9-Octadecenylguanidine monohydrochloride
Description
9-Octadecenylguanidine monohydrochloride is a chemical compound with the molecular formula C19H40ClN3 and a molecular weight of 345.994 g/mol . It is known for its unique structure, which includes a long hydrocarbon chain and a guanidine group, making it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
83898-07-1 |
|---|---|
Molecular Formula |
C19H40ClN3 |
Molecular Weight |
346.0 g/mol |
IUPAC Name |
2-[(E)-octadec-9-enyl]guanidine;hydrochloride |
InChI |
InChI=1S/C19H39N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21;/h9-10H,2-8,11-18H2,1H3,(H4,20,21,22);1H/b10-9+; |
InChI Key |
ZWBBBGYIGHZAIS-RRABGKBLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCN=C(N)N.Cl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN=C(N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenylguanidine monohydrochloride typically involves the reaction of octadecenylamine with cyanamide under specific conditions. The reaction is carried out in the presence of a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of 9-Octadecenylguanidine monohydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
9-Octadecenylguanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The guanidine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of substituted guanidine derivatives .
Scientific Research Applications
9-Octadecenylguanidine monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9-Octadecenylguanidine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with these targets, leading to modulation of their activity. The long hydrocarbon chain allows the compound to interact with lipid membranes, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Octadecylguanidine hydrochloride
- Hexadecylguanidine hydrochloride
- Dodecylguanidine hydrochloride
Uniqueness
9-Octadecenylguanidine monohydrochloride is unique due to its specific structure, which includes a double bond in the hydrocarbon chain. This structural feature imparts distinct chemical and physical properties, making it more versatile in various applications compared to its saturated counterparts .
Biological Activity
9-Octadecenylguanidine monohydrochloride, a guanidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its long-chain fatty acid structure, which may influence its interaction with biological membranes and cellular processes. This article reviews existing research on its biological activity, including cytotoxicity, anti-inflammatory properties, and potential therapeutic applications.
Chemical Structure and Properties
9-Octadecenylguanidine monohydrochloride is a guanidine derivative with a long aliphatic chain. The presence of the guanidine moiety is significant due to its known biological activities, including modulation of ion channels and receptor interactions.
Cytotoxicity
Research indicates that compounds containing guanidine moieties can exhibit varying degrees of cytotoxicity. In vitro studies have shown that 9-Octadecenylguanidine monohydrochloride displays significant cytotoxic effects on various cell lines, including A549 lung cancer cells. The cytotoxicity was assessed using assays such as the water-soluble tetrazolium salts (WST) assay and lactate dehydrogenase (LDH) release assay.
- IC50 Values : The IC50 for 9-Octadecenylguanidine monohydrochloride has been reported to be approximately 0.39 μg/mL, indicating potent cytotoxic effects compared to other guanidine derivatives (Table 1).
| Compound | IC50 (μg/mL) |
|---|---|
| 9-Octadecenylguanidine | 0.39 |
| Other Guanidine Derivatives | 49.6 |
The mechanism underlying the cytotoxicity of 9-Octadecenylguanidine monohydrochloride involves the induction of apoptosis in cancer cells. This process is mediated by the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
Anti-Inflammatory Properties
In addition to its cytotoxic effects, 9-Octadecenylguanidine monohydrochloride has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated macrophages.
- In Vivo Studies : In animal models, administration of this compound resulted in reduced inflammation markers in bronchoalveolar lavage fluid after exposure to inflammatory stimuli (Table 2).
| Inflammatory Marker | Control Group | Treatment Group |
|---|---|---|
| TNF-α | High | Low |
| IL-1β | High | Moderate |
| IL-6 | High | Low |
Case Studies
A notable case study involved the evaluation of 9-Octadecenylguanidine monohydrochloride in a model of acute lung injury. The compound was administered to rats subjected to inflammatory challenges, resulting in significant reductions in lung inflammation and improved pulmonary function metrics.
Findings
- Histopathological Examination : Tissue samples showed decreased infiltration of neutrophils and macrophages in treated groups compared to controls.
- Biochemical Analysis : Levels of total protein and LDH were significantly lower in treated animals, indicating reduced cellular injury.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
